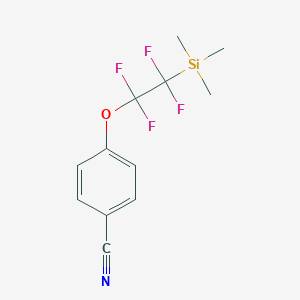![molecular formula C14H17NO3 B8087479 Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B8087479.png)
Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
Descripción general
Descripción
Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuro[3,4-c]pyrrole ring system esterified with phenylmethyl carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting with the construction of the tetrahydrofuro[3,4-c]pyrrole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification with phenylmethyl carboxylate. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or organolithium reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate has been studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Furo[3,4-c]pyrrole derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Phenylmethyl esters: Other esters with phenylmethyl groups may have different ring systems or functional groups.
Uniqueness: Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate stands out due to its specific combination of the tetrahydrofuro[3,4-c]pyrrole ring system and the phenylmethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
benzyl 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(18-8-11-4-2-1-3-5-11)15-6-12-9-17-10-13(12)7-15/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWRCZYNEQDIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(4R,6R)-4-[(4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B8087423.png)
![7-benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B8087434.png)
![7-tert-butyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8087442.png)



![(3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B8087477.png)

![[(1R,2S)-2-hydroxycyclobutyl]azanium;chloride](/img/structure/B8087496.png)

![2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate](/img/structure/B8087502.png)
